molecular formula C32H63N13O9 B14240833 L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- CAS No. 205385-38-2

L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl-

Cat. No.: B14240833
CAS No.: 205385-38-2
M. Wt: 773.9 g/mol
InChI Key: KWXMIEUTLDCPIE-BTNSXGMBSA-N
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Description

L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-Alanine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycyl-L-lysyl) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds between cysteine residues.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for functional group substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: The compound is utilized in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: The compound can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- depends on its specific application. In general, the peptide interacts with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or cellular functions. For example, the peptide may bind to a receptor on the cell surface, triggering a cascade of intracellular events that lead to a specific biological response.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.

    L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A complex peptide with applications in cell culture and biotechnology.

Uniqueness

L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions

Properties

CAS No.

205385-38-2

Molecular Formula

C32H63N13O9

Molecular Weight

773.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C32H63N13O9/c1-19(31(53)54)40-26(48)21(10-3-6-14-34)44-30(52)24(18-46)45-29(51)23(12-8-16-39-32(37)38)43-28(50)22(11-4-7-15-35)42-27(49)20(9-2-5-13-33)41-25(47)17-36/h19-24,46H,2-18,33-36H2,1H3,(H,40,48)(H,41,47)(H,42,49)(H,43,50)(H,44,52)(H,45,51)(H,53,54)(H4,37,38,39)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

KWXMIEUTLDCPIE-BTNSXGMBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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